Glyco-snap-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

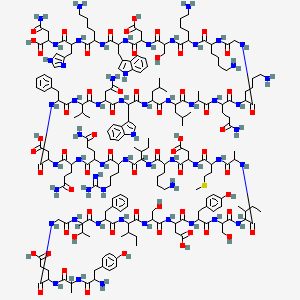

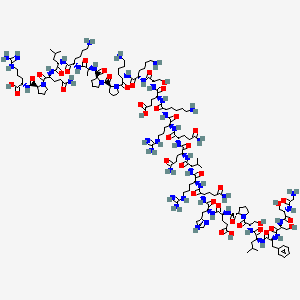

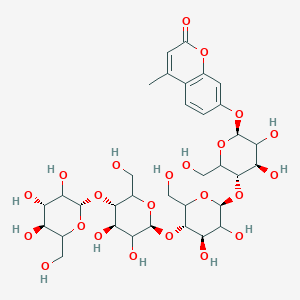

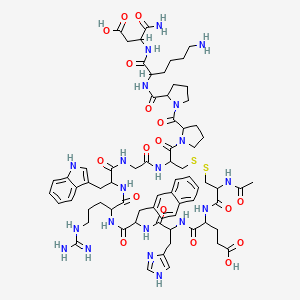

Glyco-snap-2 is a compound with the molecular formula C13H23N3O8S . It is a highly soluble nitric oxide donor and is relatively stable at a high pH (pH 8-9) . The compound consists of a S-nitroso-N-acetylpencilamine moiety, which acts as a NO-donor, and a sugar fragment, which provides the desired hydrophobicity .

Molecular Structure Analysis

The molecular weight of Glyco-snap-2 is 381.40 g/mol . Its IUPAC name is 2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide . The InChI and Canonical SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis

Glyco-snap-2 has a molecular weight of 381.40 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 10 . Its rotatable bond count is 6 . The exact mass and monoisotopic mass are 381.12058587 g/mol . The topological polar surface area is 203 Ų . It has a complexity of 506 .科学研究应用

Nitric Oxide Donor Properties: Glyco-2-SNAP 是一种一氧化氮供体。硫醇亚硝基(RSNO)类化合物,包括 Glyco-2-SNAP,在溶液中分解释放一氧化氮(NO)。这些化合物在研究一氧化氮的生物功能方面具有价值,并且可以在高血压和动脉粥样硬化等一氧化氮水平亚生理情况下的疾病中作为药物使用 (Hou, Wang, Ramirez, & Wang, 1999)。

Impact on Cancer Cell Proliferation: 发现 Glyco-2-SNAP 能够抑制乳腺癌细胞系 MDA-MB-231 和 MCF-7 的增殖。这表明它有潜力作为乳腺癌的治疗选择,可能是传统疗法的替代方案 (Laudański, Dzięcioł, Anchim, & Wołczyński, 2001)。

Advantages over Other NO Donors: 与其他一氧化氮供体如硫醇亚硝基-N-乙酰青霉胺(SNAP)相比,Glyco-2-SNAP 表现出更优越的水溶性和稳定性,这在研究和治疗应用中都具有优势 (Ramirez, Yu, Li, Braunschweiger, & Wang, 1996)。

Cytotoxicity Studies: 对 Glyco-2-SNAP 和其他 glyco-SNAPs 的细胞毒性研究表明,这些化合物可能比 SNAP 更具细胞毒性,特别是对某些人类癌细胞系。这表明它们有潜力用于癌症治疗和研究细胞对一氧化氮供体的反应 (Babich & Zuckerbraun, 2001)。

作用机制

Target of Action

Glyco-SNAP-2 is primarily a nitric oxide (NO) donor . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It plays a significant role in vasodilation, immune defense, neurotransmission, and regulation of cell death .

Mode of Action

Glyco-SNAP-2 interacts with its targets by donating nitric oxide (NO). The compound consists of a S-nitroso-N-acetylpencilamine moiety, which acts as a NO-donor, and a sugar fragment, which provides the desired hydrophobicity . This interaction leads to various changes in the cellular environment, depending on the specific context and the nature of the target cells.

Biochemical Pathways

Nitric oxide is known to be involved in various signaling pathways, including those related to vasodilation, immune response, and neurotransmission .

Pharmacokinetics

Glyco-SNAP-2 is a water-soluble compound , which suggests that it can be readily absorbed and distributed in the body. It exhibits greater stability (t1/2 = 27 hours) than that of SNAP , indicating a longer half-life and potentially prolonged action.

Result of Action

The molecular and cellular effects of Glyco-SNAP-2’s action largely depend on its role as a nitric oxide donor. For instance, it has been shown to induce significant apoptosis in certain cell types . The donation of nitric oxide can lead to various cellular responses, including modulation of signal transduction pathways, regulation of gene expression, and induction of cellular defense mechanisms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glyco-SNAP-2. Factors such as pH, temperature, and the presence of other molecules can affect its stability and rate of nitric oxide donation . Moreover, the cellular environment, including the type of cells and their physiological state, can also influence its action and efficacy.

属性

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(21)15-7-9(20)8(19)6(4-17)24-12(7)22/h6-10,12,17,19-20,22H,4H2,1-3H3,(H,14,18)(H,15,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJKBQQBYUJGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyco-snap-2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)